Cas no 1699-51-0 (DL-Laudanosine)

DL-Laudanosine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- DL-LAUDANOSINE
- Isoquinoline,1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
- LAUDANOSINE, DL-(SH)
- (+/-)-LAUDANOSIDE
- (+-)-laudanosine
- (R)-Laudanosine
- DL-LAUDANOSIDE
- LAUDANOSINE,DL
- LAUDANOSINE,DL-(SH)(CALL)
- LAUDANOSINE, DL-
- DL-LAUDANOSINE(WXG01661)
- DL-LAUDANOSINE, FREE BASE
- DL-Laudanosine,99%
- HMS2271K11
- Laudanosine (R,S)
- Isoquinoline,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, (.+-.)-
- BDBM50270376
- HMS2096H04
- Prestwick3_000591
- 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- (R)-1-(3',4'-dimethoxybenzyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- SpecPlus_000088
- SPBio_000725
- Spectrum3_000112
- Z57474215
- DivK1c_006184
- AB00052572-12
- Isoquinoline,1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, (1R)-
- KBioGR_001488
- BPBio1_000510
- CHEBI:91599
- MLS000060551
- 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
- Q27163429
- Prestwick_292
- CCG-38566
- Prestwick0_000591
- dl-Laudanosin
- NSC-94267
- EN300-180011
- (.+/-.)-Laudanosine
- Oprea1_379167
- Laudanosine
- NSC35045
- Spectrum4_000934
- EINECS 216-923-9
- KBio2_006479
- C21H27NO4
- MLS002634637
- Spectrum_000863
- BRD-A24817035-001-05-4
- HY-122489
- HMS1569H04
- NCGC00142367-01
- Isoquinoline,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratryl-
- Prestwick1_000591
- SPBio_002681
- Isoquinoline,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratryl-, (.+-.)-
- SCHEMBL466529
- AB00052572
- FT-0625478
- 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoqu inoline
- Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratryl-, (.+/-.)-
- Isoquinoline,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
- (.+-.)-Laudanosine
- CS-0085743
- CHEMBL1407
- NCGC00017301-02
- AKOS022144164
- ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-VERATRYL-, (+-)-
- (1)-1-((3,4-Dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline
- (.+/-.)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinoline
- MFCD00006910
- (R,S)-Laudanosine
- DTXSID00871873
- NSC331268
- Spectrum5_001625
- Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, (.+/-.)-
- AI3-61890
- FT-0670745
- L-1400
- 3-CYCLOHEX-1-ENYL-ACRYLICACID
- AS-37336
- NSC 94267
- KBio3_000864
- 1699-51-0
- Isoquinoline, 1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, (+-)-
- EX-A3381
- SMR000064381
- NSC-35045
- 5',8-Dimethoxylaudanosine hydrochloride
- KBioSS_001343
- NS00002032
- BSPBio_000462
- BSPBio_001724
- KBio1_001128
- Spectrum2_000663
- (+-)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinoline
- KGPAYJZAMGEDIQ-UHFFFAOYSA-N
- NSC94267
- NSC-331268
- 20412-65-1
- A937069
- Prestwick2_000591
- KBio2_001343
- KBio2_003911
- AKOS001094404
- A900016
- Veraisoquin
- 85-63-2
- DB-180391
- (A+/-)-Laudanosine
- STL570293
- 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-methylisoquinoline
- DB-043801
- DL-Laudanosine
-
- MDL: MFCD00006910
- Inchi: InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3
- InChI Key: KGPAYJZAMGEDIQ-UHFFFAOYSA-N
- SMILES: CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Computed Properties
- Exact Mass: 357.19400
- Monoisotopic Mass: 357.19400834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 40.2Ų
- Surface Charge: 0
- XLogP3: 3.7
Experimental Properties
- Density: 1.1729 (rough estimate)
- Melting Point: 115°C
- Boiling Point: 490.07°C (rough estimate)
- Refractive Index: 1.5614 (estimate)
- PSA: 40.16000
- LogP: 3.43060
DL-Laudanosine Security Information
- Hazardous Material transportation number:UN 2810
- Hazard Category Code: 26/28-40
- Safety Instruction: S22; S24/25
- Safety Term:S24/25
- PackingGroup:III
- Risk Phrases:R26/28; R40
- HazardClass:6.1(b)
DL-Laudanosine Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
DL-Laudanosine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-180011-5.0g |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1699-51-0 | 95.0% | 5.0g |
$1352.0 | 2025-03-21 | |
Key Organics Ltd | AS-37336-10MG |
1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1699-51-0 | >95% | 10mg |
£63.00 | 2023-09-09 | |
Key Organics Ltd | AS-37336-5MG |
1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1699-51-0 | >95% | 5mg |
£46.00 | 2023-09-09 | |
TRC | L178540-25mg |
DL-Laudanosine |
1699-51-0 | 25mg |
$204.00 | 2023-05-18 | ||
TRC | L178540-50mg |
DL-Laudanosine |
1699-51-0 | 50mg |
$299.00 | 2023-05-18 | ||
ChemScence | CS-0085743-100mg |
DL-Laudanosine |
1699-51-0 | 99.41% | 100mg |
$250.0 | 2021-09-02 | |
Enamine | EN300-180011-0.05g |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1699-51-0 | 95.0% | 0.05g |
$79.0 | 2025-03-21 | |
Cooke Chemical | LN5304447-100mg |
DL-LAUDANOSINE |
1699-51-0 | HPLC≥98% | 100mg |
RMB 536.00 | 2025-02-20 | |
Enamine | EN300-180011-0.25g |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1699-51-0 | 95.0% | 0.25g |
$167.0 | 2025-03-21 | |
Enamine | EN300-180011-2.5g |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1699-51-0 | 95.0% | 2.5g |
$676.0 | 2025-03-21 |
DL-Laudanosine Related Literature
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
3. Back matter
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
1699-51-0 (DL-Laudanosine) Related Products
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- 2586-96-1(Liensinine)
- 10097-84-4(Tetrahydropalmatin)
- 13074-31-2(1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 22324-83-0(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-Isoquinoline)
- 50896-90-7((R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 13063-54-2((+)-Corypalmine)
- 2292-16-2(Neferine)
- 54417-53-7((R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride)
- 2202-17-7((-)-O-Methyldauricine)

